molecular formula C20H27NO3 B15346231 3-Quinuclidinyl phenylcyclopentylglycolate CAS No. 26758-53-2

3-Quinuclidinyl phenylcyclopentylglycolate

Cat. No.: B15346231
CAS No.: 26758-53-2
M. Wt: 329.4 g/mol
InChI Key: RFXCNPOWSCFJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinuclidinyl phenylcyclopentylglycolate is a potent anticholinergic compound known for its deliriant properties. It is related to the chemical warfare agent 3-Quinuclidinyl benzilate and has been studied for its potential use as a non-lethal incapacitating agent . This compound is characterized by its ability to block muscarinic acetylcholine receptors, leading to a range of physiological and psychological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the slow evaporation of the CH₂Cl₂ solution to obtain crystals suitable for X-ray structure determination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinyl phenylcyclopentylglycolate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Quinuclidinyl phenylcyclopentylglycolate has been studied extensively for its applications in various fields:

Mechanism of Action

The primary mechanism of action of 3-Quinuclidinyl phenylcyclopentylglycolate involves the blockade of muscarinic acetylcholine receptors. By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter involved in various central and peripheral nervous system functions . This blockade leads to a range of effects, including altered mental states, reduced secretions, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinuclidinyl phenylcyclopentylglycolate is unique due to its potent and long-lasting effects, making it a valuable compound for research and potential applications in non-lethal incapacitating agents. Its ability to effectively block muscarinic receptors with high specificity sets it apart from other similar compounds.

Properties

CAS No.

26758-53-2

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H27NO3/c22-19(24-18-14-21-12-10-15(18)11-13-21)20(23,17-8-4-5-9-17)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2

InChI Key

RFXCNPOWSCFJCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CN4CCC3CC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.